Timepidium Bromide

Content Navigation

For smooth muscle research, generic anticholinergics often exhibit variable potency, compromising assay reproducibility. Timepidium Bromide (CAS 35035-05-3) is a high-potency peripheral antimuscarinic that ensures consistent, reproducible results. - 3-12× more potent than hyoscine butylbromide in inhibiting smooth muscle contraction, enabling precise dose-response relationships. - Quaternary ammonium structure limits CNS penetration, reducing off-target effects in in vivo models. - Serves as a reliable reference standard for antispasmodic screening.

CAS Number

Product Name

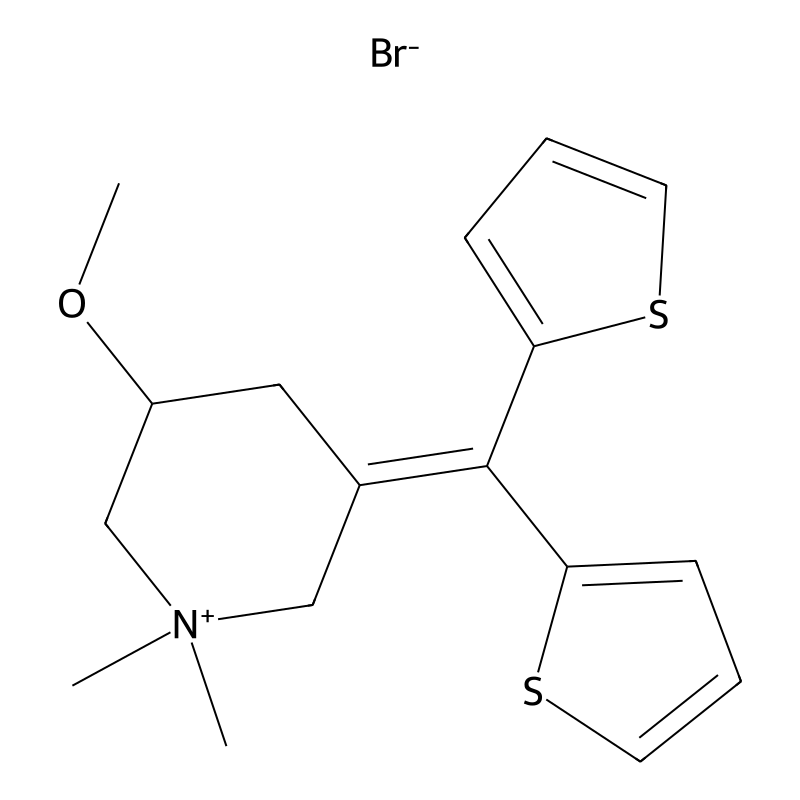

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Timepidium Bromide is a peripherally-acting antimuscarinic agent belonging to the quaternary ammonium compound class. Its structure, featuring a quaternary nitrogen, limits its ability to cross the blood-brain barrier, thereby concentrating its anticholinergic activity on peripheral systems like the smooth muscle of the gastrointestinal and biliary tracts. This makes it a primary candidate for research into visceral spasmolysis and the modulation of smooth muscle contractility without introducing central nervous system side effects. Its principal mechanism involves the competitive antagonism of acetylcholine at muscarinic receptors, leading to smooth muscle relaxation.

Research Fit

While other quaternary ammonium anticholinergics like Hyoscine Butylbromide (HBB) exist, direct substitution is ill-advised due to significant, quantifiable differences in pharmacological potency. Head-to-head studies demonstrate that the spasmolytic activity of these agents can vary by an order of magnitude in the same biological assay, meaning a dose of one compound is not equivalent to the same dose of another. Furthermore, compounds in this class can exhibit varying degrees of off-target activity, such as ganglionic blockade at nicotinic receptors, which can contribute to the overall pharmacological profile. The specific potency and selectivity of Timepidium Bromide necessitates its deliberate selection for applications where its unique efficacy profile has been characterized, preventing project delays and ensuring reproducibility that generic substitution cannot guarantee.

Substitution Risk

References

- Malan, J., et al. (2024). A Comprehensive Review of the Effects of Hyoscine Butylbromide in Childhood. Children, 11(5), 530.

- Kubo, S., et al. (1980). Effects of Timepidium Bromide, hyoscine-N-butylbromide and Atropine on the Isolated Guinea Pig Gallbladder and Sphincter of Oddi. Japanese Journal of Pharmacology, 30(3), 317-323.

Superior Gallbladder Antagonism

In a direct comparison using isolated guinea pig gallbladder, Timepidium Bromide demonstrated significantly higher antagonist potency against methacholine-induced contractions than the common substitute Hyoscine Butylbromide. The pA2 value, a measure of antagonist potency, for Timepidium Bromide was 8.44, compared to 7.55 for Hyoscine Butylbromide, indicating a substantially higher affinity for the target muscarinic receptors in this tissue. The potency of Timepidium Bromide was estimated to be approximately 7 times that of Hyoscine Butylbromide in this model.

| Evidence Dimension | Antagonist Potency (pA2 value) |

| Target Compound Data | 8.44 |

| Comparator Or Baseline | Hyoscine Butylbromide: 7.55 |

| Quantified Difference | 0.89 pA2 units higher (approx. 7.8-fold higher affinity) |

| Conditions | Competitive antagonism of methacholine-induced contraction in isolated guinea pig gallbladder. |

This higher potency allows for the use of lower concentrations to achieve the same degree of smooth muscle relaxation, increasing experimental precision and reducing potential off-target effects.

Sphincter of Oddi Spasmolysis

When evaluated in isolated guinea pig sphincter of Oddi, Timepidium Bromide was markedly more effective at inhibiting contractions than Hyoscine Butylbromide. Its activity in reducing perfusion pressure increased by acetylcholine was 3 times that of Hyoscine Butylbromide. Furthermore, when inhibiting contractile responses to electrical field stimulation, which mimics neural input, the inhibitory activity of Timepidium Bromide was 12 times greater than that of Hyoscine Butylbromide.

| Evidence Dimension | Relative Inhibitory Potency |

| Target Compound Data | 3x to 12x more potent |

| Comparator Or Baseline | Hyoscine Butylbromide (potency = 1x) |

| Quantified Difference | 200% to 1100% greater potency depending on stimulation method. |

| Conditions | Inhibition of contraction in isolated guinea pig sphincter of Oddi, stimulated by either acetylcholine or electrical field (5 Hz). |

This demonstrates superior performance in a key gastrointestinal smooth muscle model, making it the right choice for studies requiring robust and potent inhibition of neurally-mediated spasms.

Biliary Smooth Muscle Assays

For preclinical research on conditions like biliary colic or sphincter of Oddi dysfunction, the significantly higher potency of Timepidium Bromide allows for more effective and targeted antagonism of muscarinic pathways compared to common alternatives like Hyoscine Butylbromide.

Preclinical GI Spasmolysis

In ex vivo or in vivo models of gastrointestinal hypermotility, the 3- to 12-fold greater potency of Timepidium Bromide ensures a more profound and reliable inhibition of smooth muscle contraction, making it a more suitable tool for establishing clear dose-response relationships.

Lead Compound Benchmarking

When screening new chemical entities for antispasmodic activity, Timepidium Bromide serves as a high-potency reference standard. Its well-defined and superior activity in standard assays provides a robust benchmark against which the potency of novel compounds can be accurately measured.

Application Fit Matrix

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03A - Drugs for functional gastrointestinal disorders

A03AB - Synthetic anticholinergics, quaternary ammonium compounds

A03AB19 - Timepidium bromide

Other CAS

Wikipedia

Explore Compound Types

O4Si-4